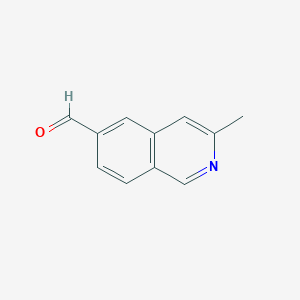

3-Methylisoquinoline-6-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9NO |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

3-methylisoquinoline-6-carbaldehyde |

InChI |

InChI=1S/C11H9NO/c1-8-4-11-5-9(7-13)2-3-10(11)6-12-8/h2-7H,1H3 |

InChI Key |

XWOIPZXQGRBYCY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)C=O)C=N1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methylisoquinoline 6 Carbaldehyde and Its Derivatives

Direct Functionalization and Oxidation Approaches to 3-Methylisoquinoline-6-carbaldehyde

Direct modification of a pre-existing isoquinoline (B145761) ring system offers an efficient route to target molecules. These methods often involve the oxidation of a methyl group or the introduction of a formyl group through electrophilic substitution.

Oxidation of 6-Methylisoquinoline Precursors using Metal Oxides (e.g., MnO₂)

A common and effective method for the synthesis of aryl aldehydes is the oxidation of the corresponding benzylic alcohols. In the context of this compound, this would typically involve the oxidation of (3-methylisoquinolin-6-yl)methanol. Manganese dioxide (MnO₂) is a widely used reagent for this transformation, particularly for the oxidation of allylic and benzylic alcohols to their respective aldehydes or ketones. commonorganicchemistry.comorganic-chemistry.org

The reaction is generally carried out by stirring the alcohol with an excess of activated MnO₂ in a suitable solvent, such as dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl₃), at room temperature or with gentle heating. commonorganicchemistry.com The solid MnO₂ is then removed by filtration to yield the desired aldehyde. researchgate.net The reactivity of MnO₂ can be influenced by its method of preparation and activation. This method is advantageous due to its mild conditions and selectivity for benzylic and allylic alcohols.

It is important to note that the direct oxidation of a methyl group on the isoquinoline ring to an aldehyde is a more challenging transformation that often requires harsher conditions or multi-step procedures. The oxidation of morphine and codeine by MnO₂ has been studied, indicating its potential to oxidize complex molecules, though the reaction rates can be influenced by factors such as pH and the presence of other ions. researchgate.net

Vilsmeier-Haack Reaction in Isoquinoline Functionalization

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgijpcbs.com The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comjk-sci.com This electrophilic species then attacks the aromatic ring, leading to the introduction of a formyl group after hydrolysis. youtube.com

For the synthesis of this compound, the isoquinoline ring system must be sufficiently electron-rich to undergo electrophilic substitution. The success of the Vilsmeier-Haack reaction is dependent on the electronic properties of the substrate. chemistrysteps.com The reaction is regioselective, with substitution generally occurring at the most electron-rich and sterically accessible position. youtube.com Common solvents for this reaction include dichloromethane, DMF, and POCl₃ itself, with temperatures ranging from below 0°C to 80°C depending on the substrate's reactivity. jk-sci.com

Multi-Step Synthetic Strategies from Precursors

When direct functionalization is not feasible, multi-step syntheses starting from readily available precursors are employed. These strategies often involve the construction of the isoquinoline ring system as a key step.

Transformation from Halogenated Isoquinoline Intermediates (e.g., 6-bromoisoquinoline)

Halogenated isoquinolines, such as 6-bromo-3-methylisoquinoline, serve as versatile intermediates in the synthesis of more complex derivatives. The bromine atom can be readily transformed into other functional groups, including an aldehyde. A common strategy involves a metal-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce a carbon-based substituent that can then be converted to an aldehyde. researchgate.net

Alternatively, organometallic chemistry can be employed. For instance, the bromo-isoquinoline can be converted to an organolithium or Grignard reagent, which can then react with a formylating agent. Another approach is the conversion of the bromide to a nitrile, followed by reduction to the aldehyde. A patent describes the synthesis of 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline, highlighting the use of halogenated quinolines in multi-step synthetic sequences. google.com

Application of Pomeranz-Fritsch Reaction and its Adaptations

The Pomeranz-Fritsch reaction is a classic method for the synthesis of the isoquinoline nucleus. wikipedia.orgorganicreactions.org It involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.orgthermofisher.cn The reaction proceeds in two stages: the formation of the benzalaminoacetal, followed by ring closure in the presence of a strong acid, such as sulfuric acid. organicreactions.orgquimicaorganica.org

This method allows for the preparation of isoquinolines with substitution patterns that may be difficult to achieve through other means. researchgate.netorganicreactions.org To synthesize this compound using this approach, one would start with a suitably substituted benzaldehyde precursor that already contains or allows for the introduction of the aldehyde group (or a precursor to it) at the desired position.

Utility of Bischler-Napieralski Synthesis for Isoquinoline Core Construction

The Bischler-Napieralski reaction is another fundamental method for constructing the isoquinoline core, specifically leading to 3,4-dihydroisoquinolines. organic-chemistry.orgwikipedia.org This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent in acidic conditions. wikipedia.orgslideshare.net Commonly used reagents include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or trifluoromethanesulfonic anhydride (B1165640). organic-chemistry.orgwikipedia.orgnih.gov The resulting 3,4-dihydroisoquinoline (B110456) can then be oxidized to the corresponding isoquinoline. wikipedia.orgnih.gov

The reaction proceeds through an electrophilic aromatic substitution mechanism, and the success of the cyclization depends on the electronic nature of the aromatic ring. organic-chemistry.org Modified procedures have been developed to overcome some of the limitations of the classical reaction, allowing for the synthesis of a wider range of isoquinoline derivatives. organic-chemistry.org For the synthesis of this compound, a substituted β-phenylethylamine would be acylated and then subjected to the Bischler-Napieralski cyclization, with the aldehyde group or a precursor being present on the starting phenyl ring.

| Reaction | Description | Key Reagents | Product |

| Oxidation of Benzylic Alcohol | Oxidation of a benzylic alcohol to an aldehyde. | Manganese dioxide (MnO₂) | Aldehyde |

| Vilsmeier-Haack Reaction | Formylation of an electron-rich aromatic ring. | DMF, POCl₃ | Aryl aldehyde |

| Pomeranz-Fritsch Reaction | Acid-catalyzed cyclization to form an isoquinoline. | Benzaldehyde, 2,2-dialkoxyethylamine, H₂SO₄ | Isoquinoline |

| Bischler-Napieralski Synthesis | Intramolecular cyclization to form a 3,4-dihydroisoquinoline. | β-arylethylamide, POCl₃ or P₂O₅ | 3,4-Dihydroisoquinoline |

Palladium-Catalyzed Coupling Reactions in Isoquinoline Synthesis

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the construction of the isoquinoline nucleus, offering high efficiency and broad functional group tolerance. thieme-connect.de These methods often allow for the convergent assembly of complex molecules from readily available starting materials. organic-chemistry.org

Another versatile method is the palladium/copper-catalyzed coupling and cyclization of terminal acetylenes with unsaturated imines. conicet.gov.arwikipedia.org Monosubstituted isoquinolines can be prepared in good to excellent yields by coupling terminal acetylenes with the tert-butylimines of o-iodobenzaldehydes in the presence of a palladium catalyst, followed by a copper-catalyzed cyclization of the intermediate iminoalkyne. conicet.gov.arwikipedia.org The choice of cyclization conditions is dependent on the nature of the terminal acetylene; while aryl and alkenyl acetylenes can cyclize under palladium catalysis alone, a subsequent copper-catalyzed step allows for the incorporation of aryl, vinylic, and alkyl substituents in excellent yields. wikipedia.org

The Heck coupling reaction represents another palladium-catalyzed route to quinolin-2(1H)-ones, which can be precursors to isoquinolines. thieme-connect.de For instance, methoxy-substituted quinolin-2(1H)-ones have been synthesized via a two-step process starting from methoxylated pivaloylaminobenzenes. The first step is a Heck coupling with methyl acrylate (B77674) using Pd(OAc)₂ as the catalyst, followed by an acid-mediated cyclization. thieme-connect.de

| Reaction Type | Catalyst System | Key Precursors | Advantages | Reference(s) |

| α-Arylation of Ketones | Palladium/Phosphine Ligands | Ketones, Aryl Bromides | Regioselective, High Yields, Broad Scope | organic-chemistry.org |

| Coupling/Cyclization | Palladium/Copper | Terminal Acetylenes, o-Iodobenzaldehyde Imines | Good to Excellent Yields, Accommodates Various Acetylenes | conicet.gov.arwikipedia.org |

| Heck Coupling/Cyclization | Pd(OAc)₂ | 2-Iodoanilines, α,β-Unsaturated Carbonyls | Access to Quinolone Precursors | thieme-connect.de |

Rhodium-Catalyzed Cyclization Cascade Reactions for Isoquinoline Formation

Rhodium catalysis has emerged as a powerful strategy for the synthesis of isoquinolines, often proceeding through oxidative coupling and C-H bond activation mechanisms. These reactions can form highly substituted isoquinolines from simple and readily available starting materials under relatively mild conditions. nih.govyoutube.com

A general and highly regioselective method involves the rhodium-catalyzed oxidative coupling of internal alkynes and aryl aldimines. nih.govyoutube.com Using a catalyst like [Cp*Rh(MeCN)₃][SbF₆]₂, 3,4-disubstituted isoquinolines can be obtained in good yields. nih.gov Mechanistic studies suggest that the crucial C-N bond formation occurs via reductive elimination from a rhodium(III) species. nih.govyoutube.com This approach is notable for its ability to tolerate a range of aldimines and alkynes, making it a versatile tool for generating diverse isoquinoline derivatives. nih.gov

Another efficient rhodium(III)-catalyzed method involves the reaction of hydrazones with internal alkynes. libretexts.orgclockss.org This process proceeds via a tandem cyclization involving the selective cleavage of N-N and C=N bonds, with the reaction's outcome dependent on the substituents of the benzylidenehydrazone. libretexts.org This oxidant-free reaction is accomplished through C-C and C-N bond formation coupled with N-N bond cleavage. clockss.org

| Catalyst System | Reactants | Key Features | Reference(s) |

| [Cp*Rh(MeCN)₃][SbF₆]₂ | Internal Alkynes, Aryl Aldimines | High Regioselectivity, Mild Conditions, Reductive Elimination | nih.govyoutube.com |

| Rh(III) Catalyst | Benzylidenehydrazones, Internal Alkynes | Tandem Cyclization, N-N and C=N Bond Cleavage | libretexts.org |

| Rh(III) Catalyst | Hydrazones, Alkynes | Oxidant-Free, C-H Activation, N-N Bond Cleavage | clockss.org |

Electrocyclization Strategies for 3-Methylisoquinoline (B74773) Motif Construction

Electrocyclic reactions, a class of pericyclic rearrangements, offer an elegant and atom-economical approach to ring construction. wikipedia.org Specifically, 6π-electrocyclization of aza-1,3,5-triene systems is a valuable strategy for synthesizing the isoquinoline core. conicet.gov.armasterorganicchemistry.com These reactions can be induced either thermally or photochemically, with the stereochemical outcome dictated by the Woodward-Hoffmann rules (conrotatory vs. disrotatory rotation). nih.govimperial.ac.uklibretexts.org

A convenient one-pot, microwave-assisted 6π-electron cyclization/aromatization sequence has been developed for the synthesis of 3-methylisoquinolines. wikipedia.org This method utilizes 1,1-dimethylhydrazine (B165182) as a nitrogen source, which reacts in situ with 2-propenylbenzaldehydes to form the necessary 1-azatriene precursors. wikipedia.org The subsequent thermal electrocyclization and elimination of dimethylamine (B145610) lead to the formation of polysubstituted 3-methylisoquinolines in moderate to good yields. wikipedia.org

Another approach involves the reaction of 2-azido-3-arylacrylates with α-diazocarbonyl compounds in the presence of triphenylphosphine (B44618). conicet.gov.ar This sequence involves a Wolff rearrangement, an aza-Wittig reaction, and a final electrocyclic ring closure to furnish the isoquinoline product. conicet.gov.ar Additionally, α-azido carbonyl compounds that have a 2-alkenylaryl moiety at the α-position can serve as precursors for isoquinoline derivatives through a 6π-electrocyclization of an intermediate N-H imine. conicet.gov.ar

| Precursor System | Reaction Type | Key Features | Reference(s) |

| 1-Azatrienes from 2-propenylbenzaldehydes | Thermal 6π-Electrocyclization/Elimination | One-pot, Microwave-assisted, Forms 3-methylisoquinolines | wikipedia.org |

| 2-Azido-3-arylacrylates & α-diazocarbonyls | Aza-Wittig / Electrocyclic Ring Closure | Multi-component reaction | conicet.gov.ar |

| α-Azido carbonyls with 2-alkenylaryl moiety | 6π-Electrocyclization of N-H imine | Forms isoquinoline derivatives | conicet.gov.ar |

Enantioselective and Stereoselective Synthesis of Isoquinoline Derivatives

The development of enantioselective and stereoselective methods is critical in modern chemistry, particularly for the synthesis of pharmaceuticals where different enantiomers can exhibit vastly different biological activities. youtube.com Enantioselective synthesis, also known as asymmetric synthesis, is a chemical reaction that preferentially forms one enantiomer or diastereomer over others. youtube.com

A highly asymmetric (3+3) cycloaddition reaction has been developed for producing chiral conicet.gov.arnih.govmasterorganicchemistry.comtriazino[5,4-a]isoquinoline derivatives. pharmaguideline.com This method employs a bifunctional chiral phase-transfer catalyst (PTC) to react diazo compounds with isoquinolinium methylides, achieving excellent yields (up to 98%) and enantioselectivities (up to 99% ee). pharmaguideline.com Density functional theory calculations have indicated that the chiral PTC acts as a bridge in the deprotonation/protonation process, which is key to the high degree of stereocontrol. pharmaguideline.com The resulting polycyclic heterocyclic products contain multiple stereocenters. pharmaguideline.com

Stereoselective reactions are those in which a single starting material can potentially yield two or more stereoisomeric products, but one is formed in greater amounts. youtube.com A stereospecific reaction is a type of stereoselective reaction where the stereochemistry of the starting material dictates the stereochemistry of the product. nih.gov These principles are fundamental to designing syntheses that yield a specific stereoisomer of a complex molecule like a substituted isoquinoline derivative.

| Methodology | Catalyst/Reagent | Product Type | Key Outcome | Reference(s) |

| (3+3) Cycloaddition | Bifunctional Chiral Phase-Transfer Catalyst | Chiral conicet.gov.arnih.govmasterorganicchemistry.comtriazino[5,4-a]isoquinoline derivatives | Excellent Yields and Enantioselectivities (up to 99% ee) | pharmaguideline.com |

Novel Synthetic Approaches and Catalyst Development

Direct C-H activation has become a highly attractive strategy in organic synthesis, offering an atom- and step-economical way to functionalize otherwise inert C-H bonds. uni-giessen.de This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences. uni-giessen.de For heterocyclic compounds like isoquinolines, regioselective C-H functionalization allows for the precise introduction of substituents at various positions on the ring system. uni-giessen.de

Rhodium(III)-catalyzed C-H activation is a prominent method for this purpose. For example, the reaction of 2-aryl-2H-indazoles with alkynes, using Cu(OAc)₂·H₂O as an oxidant, leads to the regioselective formation of indazoloquinolines. Kinetic isotope effect studies suggest that the C-H activation step is likely the product-determining step in this transformation.

Cobalt catalysts have also been employed for the regioselective functionalization of isoquinolones. A Co(III)-catalyzed C(sp²)-H alkenylation of N-protected isoquinolones with 1,4-naphthoquinones has been developed. Mechanistic experiments, including deuterium (B1214612) labeling, point to the involvement of a five-membered cobaltacycle intermediate and a reversible C-H activation step.

Palladium catalysis has also been used for the C-H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters to produce 3,4-dihydroisoquinolin-1(2H)-ones. imperial.ac.uk This method demonstrates high regioselectivity and affords products in good yields under relatively mild conditions. imperial.ac.uk The regioselectivity is believed to be controlled by the steric effects of the substituents on the allenoic acid ester. imperial.ac.uk

| Catalyst Metal | Reactants | Product Type | Key Feature | Reference(s) |

| Rhodium(III) | 2-Aryl-2H-indazoles, Alkynes | Indazoloquinolines | Regioselective C-H functionalization | |

| Cobalt(III) | N-Protected Isoquinolones, Naphthoquinones | Alkenylated Isoquinolones | Reversible C-H activation step | |

| Palladium(II) | N-Methoxybenzamides, 2,3-Allenoic Acid Esters | 3,4-Dihydroisoquinolin-1(2H)-ones | High regioselectivity via steric control | imperial.ac.uk |

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. libretexts.org The application of its 12 principles is crucial for developing sustainable synthetic routes to compounds like this compound.

The core principles of green chemistry include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing safer chemicals. libretexts.org In the context of isoquinoline synthesis, this translates to favoring catalytic reactions over stoichiometric ones, as catalysis (Principle 9) reduces waste by using small amounts of a catalyst that can be recycled. libretexts.org

Atom economy (Principle 2) encourages designing reactions where the maximum proportion of atoms from the starting materials is incorporated into the final product. Electrocyclization and cycloaddition reactions are often highly atom-economical. The use of safer solvents and auxiliaries (Principle 5) is another key aspect, promoting the replacement of hazardous solvents like dichloromethane with more benign alternatives or, ideally, performing reactions in the absence of a solvent. libretexts.org

Designing for energy efficiency (Principle 6) involves conducting reactions at ambient temperature and pressure whenever possible. The development of microwave-assisted synthesis, as seen in some isoquinoline preparations, aligns with this principle by reducing reaction times and often improving energy efficiency. Furthermore, employing C-H activation strategies (as discussed in 2.4.1) aligns with the principle of reducing derivatives (Principle 8), as it avoids the need for protecting groups and pre-functionalization steps, thereby shortening the synthesis and reducing waste.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for improving the efficiency and yield of synthetic routes to isoquinoline derivatives. numberanalytics.com Key factors that are typically adjusted include temperature, reaction duration, solvent choice, and the nature and concentration of catalysts and reagents. numberanalytics.com Classic isoquinoline syntheses like the Bischler-Napieralski and Pomeranz-Fritsch reactions are frequently optimized to enhance outcomes. numberanalytics.comresearchgate.net

For instance, in the Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamide, the choice of a dehydrating agent is critical. wikipedia.orgnrochemistry.com While phosphoryl chloride (POCl₃) is commonly used, reagents like phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and triflic anhydride (Tf₂O) can be employed, often leading to improved yields depending on the specific substrate. wikipedia.orgjk-sci.com For starting materials that lack electron-donating groups on the aromatic ring, a more potent combination, such as P₂O₅ in refluxing POCl₃, is often most effective. jk-sci.comorganic-chemistry.org

Similarly, the Pomeranz–Fritsch reaction, which synthesizes isoquinolines from benzalaminoacetals, is sensitive to the acid catalyst used. wikipedia.org While concentrated sulfuric acid was used in the original procedure, modern variations may employ Lewis acids like trifluoroacetic anhydride or lanthanide triflates to improve yields and accommodate a wider range of substrates. wikipedia.org

Factorial design is a statistical methodology that allows for the systematic and simultaneous investigation of multiple reaction variables. This approach is highly efficient for identifying the most critical factors and their interactions, leading to a robust and optimized synthetic protocol. Instead of testing one variable at a time, a factorial design explores the effects of several factors at different levels in a structured set of experiments.

For a hypothetical synthesis of a 3-methylisoquinoline derivative, a factorial experiment could be designed to optimize the final cyclization and aromatization steps. Variables such as temperature, catalyst loading, and reaction time could be assessed.

Table 1: Hypothetical 2³ Factorial Design for Yield Optimization

This table illustrates a two-level, three-factor (2³) design. Each variable (Temperature, Catalyst Loading, Time) is tested at a low (-) and a high (+) level. The resulting yield from each of the eight experimental runs provides data to statistically determine the main effect of each variable and, crucially, how they interact with one another. For example, it might be found that a high temperature is only beneficial when paired with a low catalyst loading, an insight difficult to gain from traditional optimization methods.

| Experiment Run | Temperature (°C) | Catalyst Loading (mol%) | Time (hours) | Observed Yield (%) |

| 1 | 80 (-) | 2 (-) | 6 (-) | 55 |

| 2 | 120 (+) | 2 (-) | 6 (-) | 70 |

| 3 | 80 (-) | 5 (+) | 6 (-) | 60 |

| 4 | 120 (+) | 5 (+) | 6 (-) | 85 |

| 5 | 80 (-) | 2 (-) | 12 (+) | 58 |

| 6 | 120 (+) | 2 (-) | 12 (+) | 72 |

| 7 | 80 (-) | 5 (+) | 12 (+) | 65 |

| 8 | 120 (+) | 5 (+) | 12 (+) | 91 |

Regioselectivity refers to the control over the specific position at which a chemical bond or functional group is formed. In the synthesis of this compound, achieving substitution at the C-6 position is a primary challenge. The regiochemical outcome is highly dependent on the chosen synthetic route and the electronic properties of the substituents on the starting materials. researchgate.net

In classic cyclization reactions like the Bischler-Napieralski synthesis, the position of ring closure is directed by existing substituents on the phenyl ring of the β-phenylethylamine precursor. jk-sci.com An electron-donating group on the aromatic ring activates the ortho and para positions for electrophilic attack. To achieve substitution that leads to a 6-substituted isoquinoline, the starting phenylethylamine must have an appropriate substitution pattern. For example, a substituent at the meta position of the ethylamine (B1201723) group will direct the cyclization to its para position, resulting in the desired 7-substituted dihydroisoquinoline, which corresponds to the 6-position in the final aromatic isoquinoline. jk-sci.com

Table 2: Regiochemical Outcome in Bischler-Napieralski Cyclization

| Substituent (R) on Phenylethylamine Ring | Position of Cyclization | Resulting Isoquinoline Substitution Pattern |

| para to ethylamine | ortho to R | 5- or 7-Substituted |

| meta to ethylamine | para to R | 6-Substituted |

| ortho to ethylamine | para to R | 8-Substituted |

The Pomeranz-Fritsch reaction offers another pathway where regioselectivity can be controlled. organicreactions.org The cyclization occurs on a benzalaminoacetal, and the position of the final ring closure is dictated by the substituents on the initial benzaldehyde. This method provides an alternative way to construct the isoquinoline core with a substitution pattern that might be difficult to achieve via other methods. organicreactions.org Furthermore, modern palladium-catalyzed C-H activation and annulation reactions provide highly regioselective methods for constructing isoquinoline systems, where directing groups on the starting materials precisely control the site of bond formation. mdpi.com

Chemical Reactivity and Transformation Studies of 3 Methylisoquinoline 6 Carbaldehyde

Aldehyde Functional Group Transformations

The aldehyde group in 3-methylisoquinoline-6-carbaldehyde is a key site for various chemical reactions, including reductions, oxidations, and nucleophilic additions. These transformations allow for the conversion of the aldehyde into a variety of other functional groups.

Reductions to Corresponding Alcohols and Amines

The aldehyde functional group can be readily reduced to a primary alcohol or an amine. The reduction to an alcohol, (3-methylisoquinolin-6-yl)methanol, can be achieved using common reducing agents.

Reductive amination, a process that converts aldehydes and ketones into amines, offers a pathway to synthesize primary amines from this compound. mdpi.comorganic-chemistry.org This reaction typically proceeds through a "dehydrogenation-imidization-hydroamination" mechanism. mdpi.com An alcohol is first dehydrogenated to an aldehyde or ketone, which then reacts with ammonia (B1221849) to form an imine. mdpi.com The imine is subsequently reduced to a primary amine. mdpi.com Various catalysts, such as those based on nickel, can facilitate this transformation. mdpi.com

| Starting Material | Product | Reaction Type |

| This compound | (3-Methylisoquinolin-6-yl)methanol | Reduction |

| This compound | 1-(3-Methylisoquinolin-6-yl)methanamine | Reductive Amination |

Oxidations to Carboxylic Acid Derivatives

The aldehyde group of this compound can be oxidized to form the corresponding carboxylic acid, 3-methylisoquinoline-6-carboxylic acid. This transformation is a common reaction in organic synthesis. chemguide.co.uklibretexts.org

A variety of oxidizing agents can be employed for this purpose. organic-chemistry.orgorganic-chemistry.org Common methods include the use of potassium dichromate(VI) in acidic solution or other oxidizing agents like sodium hypochlorite. chemguide.co.ukresearchgate.net The reaction with potassium dichromate is often performed under reflux to ensure the complete conversion of the aldehyde to the carboxylic acid. chemguide.co.uklibretexts.org

| Starting Material | Product | Oxidizing Agent |

| This compound | 3-Methylisoquinoline-6-carboxylic acid | Potassium dichromate(VI)/H₂SO₄ |

| This compound | 3-Methylisoquinoline-6-carboxylic acid | Sodium hypochlorite |

Nucleophilic Additions and Condensation Reactions

The electrophilic carbon of the aldehyde group is susceptible to attack by nucleophiles, leading to a variety of addition and condensation products. fiveable.me These reactions are fundamental in constructing more complex molecular architectures.

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. masterorganicchemistry.comyoutube.com This reaction involves the use of a phosphonium (B103445) ylide, which reacts with the aldehyde to form an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com The Wittig reaction is particularly useful for creating carbon-carbon double bonds with high specificity. nih.gov It can be adapted for base-sensitive aldehydes by using milder bases like silver carbonate. nih.gov

This reaction allows for the extension of the carbon chain at the 6-position of the isoquinoline (B145761) ring, introducing unsaturation and providing a handle for further functionalization.

Aldehydes readily react with hydrazines to form hydrazones. nih.govresearchgate.net This condensation reaction involves the nucleophilic attack of the hydrazine (B178648) on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov The resulting hydrazone contains a C=N-N linkage.

The formation of hydrazones from this compound can be a key step in the synthesis of various heterocyclic systems. The hydrazone itself can undergo subsequent intramolecular cyclization reactions, often facilitated by the presence of other reactive groups, to form fused ring systems. For instance, reactions with hydrazonoyl halides can lead to the formation of triazoloisoquinoline derivatives. researchgate.net

Reactions Involving the Isoquinoline Nitrogen Atom

The nitrogen atom in the isoquinoline ring is a site of reactivity, capable of participating in various chemical transformations. The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic character to the molecule. The electron-withdrawing nature of the imine nitrogen influences the chemical shifts of nearby protons and carbons in NMR spectroscopy. thieme-connect.de

The isoquinoline nitrogen can be involved in reactions such as N-oxide formation and quaternization. While specific studies on this compound are not detailed in the provided context, the general reactivity of the isoquinoline nitrogen suggests its potential for such transformations. For example, isoquinolines can be N-acylated, and this can be a step in the synthesis of other derivatives. organic-chemistry.org

Electrophilic and Nucleophilic Aromatic Substitution on the Isoquinoline Ring System

The isoquinoline ring is an aromatic system, but the presence of the nitrogen atom and the aldehyde group significantly influences its susceptibility to substitution reactions.

Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-deficient character of the isoquinoline ring, exacerbated by the C-6 aldehyde, makes it a prime candidate for nucleophilic aromatic substitution. pressbooks.publibretexts.org This type of reaction is favored by electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. pressbooks.pub For a nucleophilic substitution to occur, a suitable leaving group (typically a halide) must be present on the ring. If a derivative, such as a halogenated this compound, were used, nucleophilic attack would be highly favored at positions ortho or para to the electron-withdrawing aldehyde group. libretexts.org For instance, a leaving group at the C-5 or C-7 position would be readily displaced by a nucleophile.

| Reaction Type | Key Factors for this compound | Expected Outcome |

| Electrophilic Aromatic Substitution | Electron-withdrawing aldehyde and nitrogen atom. | Deactivated ring, substitution likely at C-5 or C-7 if forced. |

| Nucleophilic Aromatic Substitution | Electron-withdrawing aldehyde and nitrogen atom. | Activated ring, requires a leaving group at an ortho or para position (e.g., C-5, C-7). |

Cycloaddition Reactions and Heterocycle Annulation

Cycloaddition reactions are powerful tools for constructing complex ring systems in a single step. youtube.com The isoquinoline moiety can participate in such reactions to form novel fused heterocyclic structures.

The aldehyde functional group of this compound serves as a key handle for annulation reactions, leading to the formation of elaborate polycyclic systems.

Benzimidazo[2,1-a]isoquinolines: The synthesis of benzimidazo[2,1-a]isoquinolines often involves the cyclization of precursors derived from isoquinoline and benzimidazole (B57391) moieties. nih.gov While specific examples starting from this compound are not prevalent, established synthetic routes allow for a hypothetical pathway. For instance, a condensation reaction between this compound and a 1,2-phenylenediamine derivative could form an intermediate that, upon intramolecular cyclization, would yield a substituted benzimidazo[2,1-a]isoquinoline. researchwithrutgers.com Radical cascade cyclization has also emerged as a powerful method for constructing these frameworks from various precursors. nih.gov The aldehyde group could be transformed into a suitable functional group to participate in such radical cyclizations.

Pyridinoisoquinolines: Similarly, the construction of pyridinoisoquinolines can be envisioned through reactions that build a pyridine (B92270) ring onto the isoquinoline scaffold. The aldehyde group of this compound is an ideal starting point for condensation reactions with active methylene (B1212753) compounds containing a nitrile group (e.g., malononitrile) in the presence of an amine, which can lead to the formation of a fused pyridine ring.

Reactivity of this compound in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. Aldehydes are common and versatile components in many named MCRs.

The this compound is a suitable candidate for various MCRs due to its aldehyde functionality. rsc.org One prominent example is the Gröbcke-Blackburn-Bienaymé reaction, a three-component reaction involving an aldehyde, an isonitrile, and an α-aminoazine to synthesize fused nitrogen-containing heterocycles. In this context, this compound could react with an isocyanide and a suitable amino-heterocycle (like 2-aminopyridine) to generate complex, drug-like scaffolds incorporating the isoquinoline core in a single, efficient step. Other MCRs, such as the Ugi or Passerini reactions, could also utilize the aldehyde group to create diverse molecular structures. rsc.orgmdpi.com

| Multicomponent Reaction | Potential Reactants with this compound | Potential Product |

| Gröbcke-Blackburn-Bienaymé | Isocyanide, 2-Aminopyridine | Fused imidazopyridinyl-isoquinoline |

| Ugi Reaction | Amine, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide derivative |

| Passerini Reaction | Isocyanide, Carboxylic Acid | α-Acyloxy carboxamide derivative |

Advanced Spectroscopic and Structural Characterization of 3 Methylisoquinoline 6 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Experimental ¹H and ¹³C NMR data for 3-Methylisoquinoline-6-carbaldehyde have not been located in the searched literature. For a definitive analysis, the compound would be dissolved in a deuterated solvent (like CDCl₃ or DMSO-d₆) and analyzed.

¹H NMR: One would expect to observe distinct signals for each of the aromatic protons on the isoquinoline (B145761) ring, a singlet for the aldehyde proton (CHO), and a singlet for the methyl group (CH₃). The aldehyde proton would appear significantly downfield (typically δ 9-10 ppm). The aromatic protons would resonate in the δ 7-9 ppm region, with their exact shifts and coupling patterns dependent on their position relative to the nitrogen atom and the aldehyde group. The methyl protons would appear upfield (typically δ 2.5-3.0 ppm).

¹³C NMR: A ¹³C NMR spectrum would show a signal for each unique carbon atom. The carbonyl carbon of the aldehyde would be the most deshielded (δ > 190 ppm). Carbons of the aromatic ring would appear in the δ 115-160 ppm range, while the methyl carbon would be found at high field (δ 15-25 ppm).

Hypothetical Data Table (for illustrative purposes only): No experimental data is available. The table below is a placeholder.

| ¹H NMR (Proton) | Predicted Chemical Shift (ppm) | ¹³C NMR (Carbon) | Predicted Chemical Shift (ppm) |

|---|---|---|---|

| H-1 | C-1 | ||

| H-4 | C-3 | ||

| H-5 | C-4 | ||

| H-7 | C-4a | ||

| H-8 | C-5 | ||

| CHO | C-6 | ||

| CH₃ | C-7 | ||

| C-8 | |||

| C-8a | |||

| CHO |

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify which protons are adjacent on the aromatic ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, linking the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the connectivity across the entire molecule, for instance, from the aldehyde proton to C-6 or from the methyl protons to C-3 and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be key in confirming the spatial relationship between the methyl group at C-3 and the proton at C-4, and between the aldehyde group at C-6 and the protons at C-5 and C-7.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. While a specific spectrum for this compound is not available, one would expect to see characteristic absorption bands.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch | 1710–1685 (for aromatic aldehyde) |

| Aldehyde (C-H) | Stretch | 2830–2800 and 2730–2700 (two bands) |

| Aromatic C=C | Stretch | 1600–1450 |

| Aromatic C-H | Stretch | 3100–3000 |

| C-N Stretch | Stretch | 1350-1250 |

High-Resolution Mass Spectrometry (HRMS) in Molecular Formula Confirmation

HRMS provides an extremely precise measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (Molecular Formula: C₁₁H₉NO), HRMS would be used to confirm this composition. The technique measures the mass-to-charge ratio (m/z) to four or more decimal places. The experimentally measured exact mass would be compared to the theoretically calculated mass for C₁₁H₉NO.

Expected HRMS Data:

Molecular Formula: C₁₁H₉NO

Calculated Exact Mass: 171.0684 g/mol

Expected HRMS Result (e.g., for [M+H]⁺ ion): 172.0757

X-ray Crystallography for Solid-State Structure Determination

Should this compound be crystallized, single-crystal X-ray diffraction would provide the ultimate proof of its structure. This technique maps the electron density of the atoms in the crystal, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the solid state. It would confirm the planarity of the isoquinoline ring system and the orientation of the aldehyde and methyl substituents. No published crystal structure for this compound has been found.

Electronic Absorption and Emission Spectroscopy for Optical Properties (e.g., UV-Vis)

UV-Visible spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorptions in the UV region (typically 200-400 nm) due to π-π* transitions within the conjugated isoquinoline aromatic system. The presence of the aldehyde group, a chromophore, would influence the position and intensity of these absorption bands. Analysis in different solvents could also reveal information about the nature of the electronic transitions. Data regarding its fluorescence or emission properties are not available.

Surface-Sensitive Spectroscopic Techniques for Thin Films and Adsorbates

The characterization of thin films and adsorbates of organic molecules typically employs a suite of powerful spectroscopic methods. These techniques are designed to be highly sensitive to the small amount of material present in a thin layer and to probe the specific environment of the surface or interface.

Commonly Employed Techniques:

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is a versatile technique used to identify functional groups and determine molecular orientation within a thin film. researchgate.net By analyzing the vibrational modes of molecules, researchers can deduce information about chemical bonding and intermolecular interactions. researchgate.net Different sampling modes enhance surface sensitivity:

Attenuated Total Reflection (ATR)-FTIR: This is a popular method for probing thin films and adsorbates on various surfaces. researchgate.net

Infrared Reflection-Absorption Spectroscopy (IRRAS): IRRAS is particularly sensitive to molecular vibrations perpendicular to a metal surface, making it ideal for studying the orientation of adsorbed molecules.

Transmission FTIR: This mode can be used for thin films deposited on infrared-transparent substrates. researchgate.net

X-ray Photoelectron Spectroscopy (XPS): Also known as Electron Spectroscopy for Chemical Analysis (ESCA), XPS provides quantitative elemental composition and chemical state information of the surface region (top 1-10 nm). It is a powerful tool for analyzing the chemical bonding at the film-substrate interface.

Raman Spectroscopy: This technique provides information about vibrational, rotational, and other low-frequency modes in a molecule. Surface-Enhanced Raman Spectroscopy (SERS) can be used to dramatically enhance the Raman signal of molecules adsorbed on certain metal surfaces, providing ultra-high sensitivity.

Sum-Frequency Generation (SFG) Vibrational Spectroscopy: SFG is a surface-specific technique that provides vibrational spectra of interfaces. It is particularly powerful for studying the structure and orientation of molecules at buried interfaces.

Expected Research Findings for this compound:

While no specific data exists, a hypothetical study of this compound thin films would likely focus on:

Molecular Orientation: Determining how the isoquinoline ring and the aldehyde functional group are oriented with respect to the substrate. This is crucial for understanding the film's electronic and chemical properties.

Interfacial Bonding: Investigating the nature of the chemical or physical bonds formed between the aldehyde or the nitrogen atom of the isoquinoline ring and the substrate material.

Film Growth and Ordering: Monitoring the formation of the thin film in real-time to understand the growth mechanism and the degree of molecular ordering.

Hypothetical Data Tables:

In a typical research article on this topic, one would expect to find data tables summarizing the key spectroscopic findings. Below are examples of what such tables might look like, populated with hypothetical data for illustrative purposes.

Table 1: Hypothetical FTIR-ATR Vibrational Bands for a this compound Thin Film

| Wavenumber (cm⁻¹) | Assignment | Inferred Orientation/Interaction |

| ~2920 | C-H stretch (methyl group) | Indicates the presence of the methyl group. |

| ~1705 | C=O stretch (aldehyde) | Position suggests potential hydrogen bonding or coordination to the substrate. |

| ~1620 | C=N stretch (isoquinoline ring) | Shift from bulk value could indicate interaction with the surface. |

| ~1580 | C=C stretch (aromatic ring) | Provides information on the integrity of the aromatic system. |

Table 2: Hypothetical XPS Elemental Analysis of a this compound Monolayer on a Silicon Substrate

| Element | Binding Energy (eV) | Atomic Concentration (%) | Chemical State |

| C 1s | 284.8 | 75.2 | Aromatic C, Aldehyde C |

| N 1s | 399.5 | 12.1 | Isoquinoline N |

| O 1s | 532.1 | 12.7 | Aldehyde O |

| Si 2p | 99.3 | - | Substrate |

The absence of published research on the surface-sensitive spectroscopy of this compound highlights a potential area for future investigation. Such studies would be invaluable for unlocking the potential of this compound in various material science applications.

Computational and Theoretical Investigations of 3 Methylisoquinoline 6 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic properties of molecules. researchgate.netdntb.gov.ua By calculating the electron density, DFT methods can predict various molecular attributes, including geometry, energy levels of molecular orbitals, and the distribution of charge. For 3-Methylisoquinoline-6-carbaldehyde, DFT calculations would typically be performed using a functional such as B3LYP combined with a suitable basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netfigshare.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. scirp.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter that correlates with the chemical stability and reactivity of the molecule; a smaller gap generally implies higher reactivity. scirp.org

For the parent isoquinoline (B145761) molecule, DFT calculations have shown a significant HOMO-LUMO gap, indicating its relative stability. figshare.com In the case of this compound, the presence of the electron-donating methyl group at the C3 position and the electron-withdrawing carbaldehyde group at the C6 position is expected to influence the energies of these frontier orbitals. The methyl group would likely raise the HOMO energy, while the carbaldehyde group would lower the LUMO energy, leading to a smaller HOMO-LUMO gap compared to unsubstituted isoquinoline. This reduction in the energy gap would suggest that this compound is more reactive.

Table 1: Predicted Frontier Molecular Orbital Energies for Isoquinoline Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Isoquinoline (calculated) | -5.581 | 1.801 | 3.78 |

| Substituted Isoquinolines (typical range) | -6.0 to -5.0 | -2.0 to -1.0 | 3.0 to 4.0 |

Note: The values for isoquinoline are based on DFT calculations at the B3LYP/6-311++G(d,p) level. figshare.com The range for substituted isoquinolines is an approximation based on general findings for similar aromatic systems.

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the isoquinoline ring and the oxygen atom of the carbaldehyde group, making these sites likely targets for electrophiles. Conversely, the hydrogen atom of the aldehyde group and the aromatic protons would exhibit positive potential, indicating their susceptibility to nucleophilic attack. The methyl group would contribute to a slight increase in electron density on the isoquinoline ring. Computational studies on related quinoline (B57606) carbaldehydes have confirmed such patterns of charge distribution. researchgate.net

Vibrational frequency analysis, performed computationally, can predict the infrared (IR) and Raman spectra of a molecule. researchgate.netq-chem.com By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined. q-chem.com These theoretical spectra can then be compared with experimental data to confirm the molecular structure and assign spectral bands to specific vibrational motions. mdpi.com

For this compound, the calculated vibrational spectrum would exhibit characteristic peaks for the C-H stretching of the methyl group and the aromatic rings, the C=O stretching of the carbaldehyde, and the C=N stretching of the isoquinoline ring. DFT calculations on isoquinoline and its derivatives have shown good agreement between theoretical and experimental vibrational frequencies. rsc.orgresearchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Methyl (CH₃) | Symmetric/Asymmetric Stretching | 2850 - 3000 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Carbaldehyde (C=O) | Stretching | 1680 - 1720 |

| Isoquinoline (C=N) | Stretching | 1580 - 1650 |

| Isoquinoline Ring | C=C Stretching | 1400 - 1600 |

Note: These ranges are based on typical values for the respective functional groups and findings from computational studies on related aromatic aldehydes and isoquinolines. rsc.orgresearchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface and identifying key structures like transition states. quantumatk.comarxiv.org

A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure and energy are crucial for understanding the reaction rate. quantumatk.com Computational methods can locate and characterize transition states, which are identified as saddle points on the potential energy surface with one imaginary vibrational frequency. The energy difference between the reactants and the transition state is the activation barrier, which determines the kinetics of the reaction.

For reactions involving this compound, such as nucleophilic addition to the carbonyl group, computational modeling could identify the geometry of the transition state and calculate the activation energy. While specific studies on this molecule are scarce, research on the reactivity of related isoquinolines and aldehydes provides a framework for how such investigations would be conducted. youtube.com

The solvent can significantly influence reaction pathways and rates. Computational models can account for solvent effects using either implicit or explicit solvent models. nih.govresearchgate.net Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. youtube.com Explicit solvent models involve including a number of solvent molecules in the calculation, providing a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, at a higher computational cost. acs.org

For a polar molecule like this compound undergoing a reaction in a polar solvent, both general electrostatic effects and specific interactions could be important. Computational studies incorporating solvent effects would provide a more realistic description of the reaction mechanism and energetics compared to gas-phase calculations.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models are developed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, QSAR studies would be instrumental in predicting its potential biological effects and guiding the synthesis of more potent and selective derivatives.

Correlation of Molecular Descriptors with Chemical Behavior

The foundation of any QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be broadly categorized as constitutional, topological, geometrical, and quantum-chemical. In the context of this compound, key descriptors would likely include:

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the molecular weight, number of atoms, and various connectivity indices.

Electronic Descriptors: These relate to the electron distribution and include parameters like dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net The HOMO-LUMO gap is a crucial indicator of a molecule's reactivity. researchgate.net

Steric Descriptors: These pertain to the three-dimensional shape of the molecule and include descriptors like molecular volume and surface area.

By correlating these descriptors with experimentally determined activities (e.g., enzyme inhibition, receptor binding), a predictive QSAR model could be constructed. For instance, studies on other heterocyclic aldehydes have shown that electronic properties and molecular shape are often critical determinants of their biological activity.

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of this compound Derivatives

| Descriptor Category | Specific Descriptor | Potential Influence on Chemical Behavior |

| Electronic | Dipole Moment | Influences solubility and interactions with polar biological targets. |

| HOMO Energy | Relates to the molecule's ability to donate electrons. | |

| LUMO Energy | Relates to the molecule's ability to accept electrons. | |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. | |

| Steric | Molecular Volume | Affects how the molecule fits into a binding site. |

| Molecular Surface Area | Influences interactions with the solvent and biological macromolecules. | |

| Topological | Connectivity Indices | Quantify the degree of branching in the molecule. |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment, such as a solvent or a biological target. youtube.com For this compound, MD simulations could be employed to:

Explore Conformational Space: Identify the most stable low-energy conformations of the molecule. The orientation of the aldehyde group relative to the isoquinoline ring system is a key conformational feature that would be explored.

Analyze Solvent Effects: Understand how the molecule interacts with water or other solvents, which can influence its solubility and bioavailability.

Simulate Ligand-Receptor Interactions: If a putative biological target is known, MD simulations can model the binding process, revealing the key amino acid residues involved in the interaction and the stability of the resulting complex. This is a common approach in drug discovery to understand the mechanism of action. iscientific.org

In Silico Design of Novel this compound Derivatives

The insights gained from QSAR and MD simulations can be leveraged for the in silico design of novel derivatives of this compound with potentially improved properties. This process, often referred to as structure-based or ligand-based drug design, involves a cyclical process of designing new molecules on a computer, predicting their properties, and then prioritizing the most promising candidates for synthesis and experimental testing.

For example, if a QSAR model indicates that increased electron-withdrawing character at a specific position on the isoquinoline ring enhances a desired activity, new derivatives with appropriate substituents could be designed. Similarly, if MD simulations reveal a specific hydrophobic pocket in a target receptor, modifications could be made to the this compound structure to better occupy that pocket, thereby increasing binding affinity. The design of novel derivatives of related quinoline structures has been successfully guided by such in silico approaches. researchgate.netnih.gov

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

The isoquinoline (B145761) core is a fundamental structural motif present in a vast array of naturally occurring alkaloids and pharmacologically active molecules. amerigoscientific.comrsc.org Consequently, isoquinoline derivatives are crucial intermediates in the total synthesis of these complex targets. 3-Methylisoquinoline-6-carbaldehyde provides a strategic starting point for accessing such molecules, with the aldehyde group at the C-6 position offering a handle for extensive chemical modification and the methyl group at C-3 influencing the molecule's electronic properties and steric profile.

Isoquinolines are recognized as essential building blocks for developing chemotherapeutics and other bioactive compounds. acs.org The synthesis of many complex alkaloids, including those with aporphine (B1220529) and phthalide (B148349) isoquinoline structures, relies on the creative assembly of substituted isoquinoline precursors. rsc.orgindexacademicdocs.org Methodologies like the Pictet-Spengler reaction, which can utilize acetaldehyde (B116499) equivalents, lead to the formation of methyl-substituted tetrahydroisoquinoline cores, highlighting the importance of methyl-substituted isoquinolines in synthetic strategies. rsc.org The aldehyde functionality of this compound can be readily transformed through reactions such as Wittig olefination, condensation, oxidation, or reduction to build the intricate side chains and fused ring systems characteristic of many natural products. nih.gov For instance, the synthesis of the alkaloid papaverine (B1678415) is achieved through the Bischler–Napieralski reaction, which creates a 1-substituted dihydroisoquinoline that is subsequently dehydrogenated. wikipedia.org Similarly, this compound can be envisioned as a precursor in multistep syntheses, enabling the construction of diverse and complex molecular frameworks. a2bchem.com

| Synthetic Application | Role of Isoquinoline Intermediate | Relevant Synthesis | Citation |

| Alkaloid Synthesis | Core structural backbone | Aporphine, Phthalide Isoquinolines | rsc.orgindexacademicdocs.org |

| Chemotherapeutics | Versatile building block | Bioactive Pharmacophores | acs.org |

| Natural Product Synthesis | Precursor for complex frameworks | Papaverine | wikipedia.org |

| Asymmetric Synthesis | Chiral ligand scaffold | QUINAP, QUINOX | acs.org |

Development of Functionalized Materials

The incorporation of the rigid, aromatic isoquinoline scaffold into larger molecular systems has led to the development of novel materials with tailored electronic, optical, and physical properties.

The chemical stability and functional versatility of isoquinoline derivatives make them attractive candidates for the development of advanced polymers and coatings. Isoquinoline-based polymers and copolymers have been investigated for their potential in creating conductive materials and sensors. amerigoscientific.com The ability to modify the isoquinoline ring allows for fine-tuning of the resulting polymer's electrical and optical characteristics. amerigoscientific.com

Furthermore, isoquinoline derivatives have demonstrated efficacy as corrosion inhibitors. acs.orgwikipedia.org Their ability to adsorb onto metal surfaces, facilitated by the nitrogen heteroatom and pi-electron system, can form a protective layer that hinders corrosive processes. This property is valuable in the formulation of protective coatings for various metals.

The photophysical properties of isoquinoline derivatives have led to their exploration in the field of organic electronics, particularly in light-emitting and photovoltaic applications.

Isoquinoline-based materials are recognized for their potential as emitters and charge transport materials in organic light-emitting diodes (OLEDs). numberanalytics.com The inherent fluorescence of certain isoquinoline derivatives can be harnessed to generate light upon electrical excitation. nih.govmdpi.com Dihydrothieno[2,3-c]isoquinoline derivatives, for example, have been synthesized and studied specifically for their properties as luminescent materials. acs.org The high photoluminescence quantum yields of some isoquinoline-based materials make them suitable for these applications. numberanalytics.com The aldehyde group in this compound can be used to synthesize more complex, conjugated systems, such as styryl derivatives, which are often employed to tune the emission color and efficiency of organic light-emitting materials.

| Device | Material | Function | Key Property | Citation |

| OLED | Isoquinoline Derivatives | Emitter, Charge Transport | High Photoluminescence Quantum Yield | numberanalytics.com |

| OLED | Dihydrothieno[2,3-c]isoquinolines | Luminescent Material | Fluorescence | acs.org |

| OLED | Quinoline (B57606) Derivatives | Blue Emitter | Electroluminescence | researchgate.netuconn.edu |

In the realm of photovoltaics, isoquinoline derivatives are being explored for their potential to enhance the efficiency and stability of solar cells. numberanalytics.com Cationic isoquinoline dyes have been successfully employed as electron acceptors in dye-sensitized solar cells (DSSCs). rsc.org In one study, a DSSC utilizing the JH304 dye, which features an isoquinoline cation as the acceptor, achieved a conversion efficiency of 7.3%. rsc.org

Organic Electronics and Optoelectronic Devices

Advanced Catalysis and Ligand Design

The nitrogen atom in the isoquinoline ring provides an effective coordination site for metal ions, making isoquinoline derivatives valuable ligands in catalysis and sensing. a2bchem.com Axially chiral isoquinolines, in particular, have been widely used as privileged ligands in asymmetric synthesis. acs.orgnih.gov

Isoquinoline derivatives are used to construct metal-organic frameworks (MOFs), which are highly porous materials with significant applications in heterogeneous catalysis and gas storage. amerigoscientific.com The ability of the isoquinoline ligand to coordinate with metal centers is fundamental to creating MOFs with specific pore sizes and functionalities. amerigoscientific.com Additionally, isoquinoline-based ligands are integral to the design of fluorescent sensors for the detection of specific metal ions like Zn²⁺ and Cd²⁺. rsc.org

In the field of homogeneous catalysis, ruthenium(II) complexes bearing isoquinoline ligands have been synthesized and shown to possess significant cytotoxic activity, indicating their potential in medicinal chemistry and related catalytic applications. nih.gov Furthermore, the synthesis of functionalized isoquinolines is often achieved through transition metal-catalyzed cross-coupling reactions, and the isoquinoline scaffold itself can be a key component of the ligands that facilitate these transformations. nih.govccspublishing.org.cn

Chiral Ligands for Asymmetric Synthesis

While research on chiral ligands derived directly from this compound is limited, the related quinoline framework has been extensively used to develop chiral ligands for asymmetric catalysis. These ligands, often Schiff bases or have oxazoline (B21484) moieties, have been successful in a variety of enantioselective transformations. nih.govckthakurcollege.net The development of chiral isoquinoline-based ligands represents a promising area for future research, with the potential for creating novel catalysts for stereoselective synthesis. rsc.orgnih.gov

Metal Complexation Studies

Isoquinoline derivatives are excellent ligands for the formation of coordination complexes with a variety of metal ions. rsc.org The nitrogen atom of the isoquinoline ring and the oxygen atom of the carbaldehyde group in this compound could act as a bidentate chelating agent. Studies on related isoquinoline-metal complexes have demonstrated their potential in areas such as catalysis and as precursors to functional materials. rsc.orgrsc.org For instance, zinc(II) and nickel(II) complexes with isoquinoline derivatives have been synthesized and characterized, showing interesting structural and potential biological activities. rsc.org

Fluorescent Probes for Chemical and Biological Imaging

The inherent photophysical properties of the isoquinoline nucleus make it an attractive scaffold for the design of fluorescent probes. ruc.dk Derivatives of isoquinoline have been developed as fluorescent sensors for various analytes, including metal ions and biologically important molecules. ruc.dk The fluorescence properties can be tuned by modifying the substituents on the isoquinoline ring. The aldehyde group in this compound provides a convenient handle for further chemical modification, allowing for the attachment of specific recognition units to create targeted fluorescent probes.

Research in Corrosion Inhibition (for related isoquinoline derivatives)

Heterocyclic compounds containing nitrogen and sulfur atoms, such as isoquinoline derivatives, have been investigated as effective corrosion inhibitors for various metals and alloys. These molecules can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. The efficiency of inhibition often depends on the electronic properties of the molecule and the nature of its interaction with the metal surface. While specific studies on this compound as a corrosion inhibitor are not prevalent, the general class of isoquinolines and their derivatives continues to be an active area of research in corrosion science.

Future Research Directions and Perspectives

Exploration of Undiscovered Synthetic Pathways for Substituted Isoquinolines

The development of novel and efficient synthetic methodologies for accessing substituted isoquinolines is paramount for advancing research in this field. While traditional methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions have been foundational, contemporary research is focused on overcoming their limitations, such as harsh reaction conditions and limited substrate scope. wikipedia.org

Future explorations are likely to concentrate on transition-metal-catalyzed cross-coupling reactions, which have already shown great promise in the functionalization of the isoquinoline (B145761) core. wikipedia.org Palladium-catalyzed reactions, for instance, have been successfully employed for the synthesis of various isoquinoline derivatives. wikipedia.org Further research into the use of other metals, such as copper, rhodium, and silver, could unveil new catalytic cycles and expand the accessible chemical space. wikipedia.orgwikipedia.org Copper-catalyzed cascade reactions, for example, have been utilized to produce a wide range of isoquinoline derivatives with high chemo- and regioselectivities. wikipedia.org

Moreover, the development of multi-component reactions (MCRs) presents a highly attractive avenue for the one-pot synthesis of complex isoquinoline structures from simple and readily available starting materials. chemicalbook.com These reactions offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. Investigating novel MCRs for the synthesis of 3-Methylisoquinoline-6-carbaldehyde and its analogs could lead to more sustainable and efficient production methods.

Integration with Flow Chemistry and Automated Synthesis

The integration of advanced synthetic methodologies with enabling technologies like flow chemistry and automated synthesis platforms is set to revolutionize the discovery and development of novel isoquinoline derivatives. drugs.com Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and facile scalability. nih.gov

For the synthesis of substituted isoquinolines, flow chemistry can enable the use of hazardous reagents and extreme reaction conditions with greater safety. nih.gov The precise control over parameters such as temperature, pressure, and reaction time can lead to higher yields and purities. Future research will likely focus on developing robust and scalable flow processes for key transformations in isoquinoline synthesis, including metal-catalyzed cross-couplings and multi-component reactions. drugbank.com The development of continuous-flow photochemical and electrochemical methods also opens new avenues for the synthesis of unique isoquinoline scaffolds. midas-pharma.com

Automated synthesis platforms, often coupled with flow chemistry, can significantly accelerate the generation of large libraries of isoquinoline derivatives for high-throughput screening. slideshare.net These platforms can perform reactions, purifications, and analyses in a fully automated fashion, enabling the rapid exploration of structure-activity relationships. medicinenet.com The use of robotic systems and artificial intelligence in these platforms can further optimize reaction conditions and predict the outcomes of new synthetic routes. nih.gov The application of such automated systems will be instrumental in exploring the vast chemical space around the this compound scaffold to identify new compounds with desirable biological or material properties.

Advanced Computational Studies for Predictive Design and Property Optimization

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, and its application to the study of isoquinoline derivatives is a rapidly growing area. Advanced computational methods, such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling, offer powerful tools for the predictive design and optimization of isoquinoline-based compounds. wikipedia.orgwikipedia.orgdrugbank.com

DFT calculations can provide detailed insights into the electronic structure, molecular geometry, and reactivity of molecules like this compound. nih.gov This understanding can be leveraged to predict various properties, including spectroscopic characteristics, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for determining a molecule's stability and reactivity. Such calculations can guide the rational design of new derivatives with enhanced electronic or optical properties.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. wikipedia.orgdrugbank.com By developing robust QSAR models for isoquinoline derivatives, researchers can predict the activity of virtual compounds and prioritize the synthesis of the most promising candidates. drugbank.com These models can significantly reduce the time and cost associated with the discovery of new bioactive molecules. Molecular docking simulations can further elucidate the binding modes of isoquinoline derivatives with biological targets, providing a structural basis for their activity and guiding the design of more potent and selective inhibitors. mayoclinic.org

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The unique structural and electronic properties of the isoquinoline scaffold make it an attractive building block for the development of novel functional materials and supramolecular assemblies. Interdisciplinary research at the interface of organic chemistry, materials science, and supramolecular chemistry is expected to unlock new applications for isoquinoline derivatives beyond their traditional use in medicine.

In materials science, isoquinoline-based compounds are being investigated for their potential in organic electronics, including organic light-emitting diodes (OLEDs) and sensors. drugs.com The tunable photophysical properties of isoquinolines make them promising candidates for the development of new luminescent materials. slideshare.net For instance, some dihydrothieno[2,3-c]isoquinoline derivatives have been shown to exhibit interesting fluorescent properties. slideshare.net The introduction of specific functional groups onto the isoquinoline core, such as the carbaldehyde group in this compound, can be used to fine-tune the electronic and optical properties of these materials. Furthermore, isoquinoline derivatives have demonstrated potential as corrosion inhibitors for metals. solubilityofthings.com

In the realm of supramolecular chemistry, the isoquinoline moiety can act as a versatile building block for the construction of complex, self-assembled architectures. The nitrogen atom in the isoquinoline ring can participate in hydrogen bonding and coordination with metal ions, enabling the formation of well-defined supramolecular structures such as coordination polymers and metal-organic frameworks (MOFs). These materials can have applications in areas such as gas storage, catalysis, and sensing. The ability of isoquinoline derivatives to act as anion receptors has also been explored. solubilityofthings.com The future in this area will likely involve the design and synthesis of more sophisticated isoquinoline-based building blocks for the creation of functional supramolecular systems with tailored properties and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.